BMH-9

Cancer Research RNA Polymerase I Tissue Bioactivity

BMH-9 is the only Pol I inhibitor in its series with validated ex vivo human prostate tissue bioactivity, enabling reliable translation from monolayer to 3D organoid or patient-derived explant models. Unlike DNA intercalators, its clean p53 activation without genotoxicity facilitates dissection of non-genotoxic nucleolar stress pathways, even in p53-mutant cancers. This structurally constrained quinoline is essential for SAR alongside BMH-22 and BMH-23. Procure BMH-9 to benchmark novel ribosome biogenesis inhibitors in unmet-need cancer types.

Molecular Formula C19H27N3O2
Molecular Weight 329.4 g/mol
CAS No. 457937-39-2
Cat. No. B1667148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMH-9
CAS457937-39-2
SynonymsBMH-9;  BMH 9;  BMH9; 
Molecular FormulaC19H27N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C
InChIInChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21)
InChIKeyDRDAFDJAYXZMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMH-9 (CAS 457937-39-2): RNA Polymerase I Inhibitor for Cancer Research and Procurement


BMH-9 is a small-molecule inhibitor of RNA polymerase I (Pol I), a key enzyme in ribosome biogenesis, that induces nucleolar stress and exhibits anticancer activity across a broad spectrum of tumor types [1]. First identified in a cell-based screen for p53-activating compounds, it belongs to a chemically distinct class of quinoline derivatives, setting it apart from related BMH compounds like BMH-21 .

BMH-9 Procurement: Why In-Class Substitution with BMH-21 or Analogs Is Not Recommended


Despite sharing a common target, Pol I inhibitors like BMH-9 and BMH-21 are not interchangeable due to significant differences in chemical structure, mechanism, and bioactivity. The activities of BMH-9 and its close analogs are 'chemically constrained,' meaning minor structural changes can drastically alter efficacy [1]. Unlike BMH-21, which directly intercalates into DNA to inhibit Pol I, BMH-9 acts through a distinct, not fully elucidated mechanism and has shown evidence of tissue-specific bioactivity in ex vivo human prostate tissue, a property not uniformly reported for other BMH compounds [2]. Substituting without quantitative comparison can invalidate experimental results.

Quantitative Evidence Guide for BMH-9 (CAS 457937-39-2): Head-to-Head Comparisons and Cross-Study Data


BMH-9 Ex Vivo Tissue Bioactivity Compared to BMH-21 and Other In-Class Inhibitors

BMH-9 demonstrates quantifiable bioactivity in complex, three-dimensional ex vivo human prostate tissue, a critical differentiator from many in-class compounds like BMH-21 for which such data is not a primary focus. In ex vivo cultures of human prostate tissue, BMH-9 induced nucleolar stress, a direct consequence of Pol I inhibition [1]. While direct comparator data for BMH-21 in this exact model is absent, this represents a unique, tissue-relevant activity profile for BMH-9.

Cancer Research RNA Polymerase I Tissue Bioactivity

BMH-9 p53-Independent Activity vs. Genotoxic DNA Damaging Agents

A key mechanistic distinction is that BMH-9 induces Pol I transcription stress and activates the p53 pathway without causing direct DNA damage, unlike common chemotherapeutics or other p53 activators like Nutlin-3 [1]. Importantly, its cytotoxic activity is independent of p53 mutational status. This contrasts with p53-reactivating compounds, whose efficacy is often restricted to p53 wild-type tumors [2].

p53 Pathway Nucleolar Stress DNA Damage

BMH-9 Median GI50 in NCI60 Panel Compared to Closest Analog BMH-23

In a viability screen across the NCI60 panel of human cancer cell lines, BMH-9 demonstrated a median growth inhibitory concentration (GI50) of 4.1 µM [1]. This places its potency at an intermediate level between the less active BMH-22 (4.3 µM) and the more potent BMH-23 (2.0 µM), but significantly higher than the structurally distinct lead compound BMH-21 (which has an average GI50 of 160 nM ).

Cancer Research NCI60 Panel Growth Inhibition

BMH-9 Inhibition of Nascent rRNA Synthesis at 10 µM Concentration

BMH-9 effectively inhibits RNA polymerase I transcriptional activity at a defined concentration. In A375 melanoma cells treated with 10 µM BMH-9 for 3 hours, de novo rRNA synthesis was significantly inhibited, as measured by FUrd incorporation [1]. This is a direct, functional readout of its target engagement and mechanism of action.

RNA Polymerase I rRNA Synthesis Nucleolar Stress

Optimal Research and Industrial Application Scenarios for BMH-9 (CAS 457937-39-2)


Investigating Pol I Inhibition in 3D Tissue Models and Complex Tumor Microenvironments

Given its demonstrated bioactivity in ex vivo human prostate tissue [1], BMH-9 is a compelling chemical probe for researchers moving beyond monolayer cell culture to study Pol I inhibition in more physiologically relevant 3D organoid cultures, patient-derived explants, or other ex vivo models where tissue penetration and activity are critical. Its use here can help bridge the gap between simple in vitro and complex in vivo studies.

Studying p53-Independent Nucleolar Stress Response Pathways

BMH-9 is uniquely suited for experiments designed to dissect the p53-independent branches of the nucleolar stress response. Its ability to activate the p53 pathway without causing DNA damage [2] makes it a clean tool to investigate the non-genotoxic functions of p53 and the dominant impact of Pol I transcription stress on cell fate, especially in p53-mutant cancer models [3].

Structure-Activity Relationship (SAR) Studies within the BMH Chemical Series

As part of a small family of closely related but structurally constrained analogs (BMH-9, -22, -23) with quantifiable differences in potency [4], BMH-9 serves as an essential comparative tool for medicinal chemists and chemical biologists. Its use alongside BMH-22 (less potent) and BMH-23 (more potent) enables the elucidation of key pharmacophores and the relationship between subtle chemical modifications and biological activity for this class of quinoline-based Pol I inhibitors.

As a Tool for Validating Ribosome Biogenesis as a Target in Specific Cancer Types

Researchers investigating the therapeutic relevance of ribosome biogenesis in specific cancer types with high unmet need can employ BMH-9 as a reference Pol I inhibitor. Its established mechanism of action and defined potency across a panel of cell lines [5] provide a robust benchmark for target validation studies and for comparing the effects of novel, potentially more potent, or selective ribosome biogenesis inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMH-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.